3-bromo-4-methyl-5-(1H-pyrazol-3-yl)pyridine
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Overview
Description
3-Bromo-4-methyl-5-(1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom, a methyl group, and a pyrazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and pyrazole rings in its structure makes it a versatile scaffold for the development of new molecules with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methyl-5-(1H-pyrazol-3-yl)pyridine typically involves multi-step procedures starting from commercially available precursors. One common synthetic route includes the following steps:
Methylation: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl iodide and a suitable catalyst such as aluminum chloride.
Pyrazole Formation: The pyrazole ring can be constructed through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methyl-5-(1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The pyrazole moiety can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
3-Bromo-4-methyl-5-(1H-pyrazol-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates targeting various diseases, including cancer and infectious diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-bromo-4-methyl-5-(1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole moiety is known to interact with various biological targets, and the presence of the bromine atom can enhance binding affinity through halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylpyridine: Lacks the pyrazole moiety, making it less versatile in terms of biological activity.
4-Methyl-5-(1H-pyrazol-3-yl)pyridine: Lacks the bromine atom, which may reduce its binding affinity to certain targets.
3-Bromo-5-(1H-pyrazol-3-yl)pyridine: Similar structure but without the methyl group, which can affect its chemical reactivity and biological properties.
Uniqueness
3-Bromo-4-methyl-5-(1H-pyrazol-3-yl)pyridine is unique due to the combination of the bromine atom, methyl group, and pyrazole moiety in its structure. This combination provides a balance of electronic and steric properties, making it a valuable scaffold for the development of new compounds with diverse applications in chemistry, biology, and materials science.
Properties
CAS No. |
2138512-14-6 |
---|---|
Molecular Formula |
C9H8BrN3 |
Molecular Weight |
238.1 |
Purity |
95 |
Origin of Product |
United States |
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